4-trans-Hydroxy glibenclamide-13C,d4 is a labeled derivative of glibenclamide, an antidiabetic medication used primarily in the management of type 2 diabetes mellitus. This compound, with the CAS number 23155-00-2, serves as a key active metabolite of glibenclamide and is utilized in various scientific studies to explore its pharmacokinetics and metabolic pathways. The compound is characterized by its high purity and specific structural features that facilitate its role in research and potential therapeutic applications.
4-trans-Hydroxy glibenclamide-13C,d4 is synthesized from glibenclamide, which is derived from the natural product sulfonylurea class of drugs. It is commercially available through various chemical suppliers and is often used in laboratory settings for analytical purposes.
This compound falls under the category of bioactive small molecules, specifically classified as an active pharmaceutical ingredient (API) and an intermediate in pharmaceutical synthesis. It is recognized for its role in diabetes treatment and research.
The synthesis of 4-trans-Hydroxy glibenclamide-13C,d4 typically involves the modification of the glibenclamide structure through hydroxylation and isotopic labeling. The synthetic routes may include:
The synthesis process often employs techniques such as:
The molecular formula for 4-trans-Hydroxy glibenclamide-13C,d4 is C23H28ClN3O6S, with a molecular weight of approximately 510.00 g/mol. The structural representation includes:
The compound's melting point ranges from 163 to 164 °C, indicating its crystalline nature. The InChI key for this compound is IUWSGCQEWOOQDN-IYARVYRRSA-N, which provides a unique identifier for database searches.
4-trans-Hydroxy glibenclamide-13C,d4 can participate in various chemical reactions typical for sulfonylureas, including:
Analytical methods such as LC-MS/MS (liquid chromatography-tandem mass spectrometry) are employed to study these reactions, allowing for detailed characterization of metabolites formed during drug metabolism.
As an active metabolite of glibenclamide, 4-trans-Hydroxy glibenclamide-13C,d4 exerts its pharmacological effects by stimulating insulin secretion from pancreatic beta cells. This process occurs through:
Studies have shown that compounds like 4-trans-Hydroxy glibenclamide enhance insulin secretion more effectively than their parent compounds due to improved binding affinity to sulfonylurea receptors (SUR).
The compound exhibits stability under controlled conditions, with recommended storage at -20 °C to maintain integrity over time. Hazard statements indicate potential irritations upon contact, necessitating careful handling.
4-trans-Hydroxy glibenclamide-13C,d4 finds application in several scientific domains:
This compound's unique properties make it invaluable for advancing knowledge in diabetes treatment and drug development processes.
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2